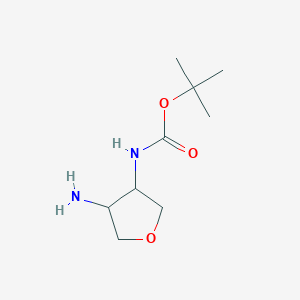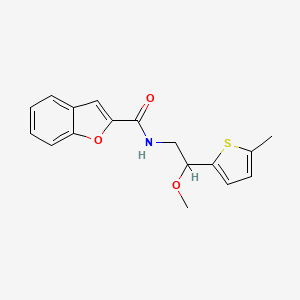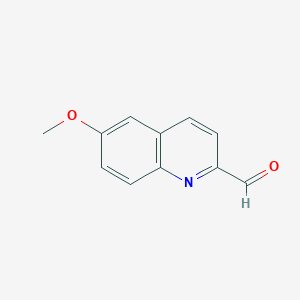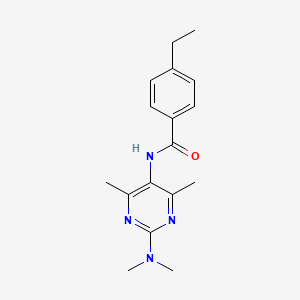![molecular formula C17H16N2O2 B2684647 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one CAS No. 52331-80-3](/img/structure/B2684647.png)
3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound . This type of compound is often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodiazole ring and phenyl group are both aromatic, contributing to the compound’s stability. The hydroxymethyl group (-CH2OH) is a polar functional group that could contribute to the compound’s solubility in polar solvents .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The benzodiazole ring is aromatic and thus relatively stable, but it could potentially undergo electrophilic aromatic substitution reactions. The carbonyl group in the propanone part of the molecule could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the benzodiazole ring and phenyl group would likely make the compound relatively nonpolar, while the hydroxymethyl group could increase its solubility in polar solvents .科学的研究の応用
Anticancer Activity
Research has focused on the design, synthesis, and evaluation of chalcone analogues of benzimidazole, targeting the epidermal growth factor receptor (EGFR) as anticancer agents. These compounds, including structures related to 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one, have shown promising cytotoxic activity against colorectal cancer and non-small cell lung cancer cell lines. The cytotoxic studies revealed that certain compounds possess significant activity, highlighting the potential of these molecules in cancer therapy (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).
Synthesis of β-Alanine Derivatives
The synthesis of β-alanine (3-aminopropanoic acid) derivatives, which are β-analogues of aromatic amino acids, has been explored. These derivatives, related to the chemical structure , are prepared enantioselectively and have applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
DNA Binding and Cytotoxicity
New benzimidazole-based Schiff base copper(II) complexes, incorporating structures analogous to 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one, have been synthesized. These complexes exhibit significant DNA binding capabilities and cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers. The studies provide insights into the potential therapeutic applications of these compounds as anticancer agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Functionalized Ketones and Alkanoylsilanes Synthesis
The synthesis of functionalized dialkyl ketones and alkanoylsilanes has been explored, with applications in various chemical synthesis processes. These methods involve the use of (benzotriazol-1-yl)-1-phenoxyalkanes, providing a route to synthesize complex molecules for research and industrial applications (Katritzky, Lang, Wang, & Lie, 1996).
Oxidative Aryl Migration
Studies on the oxidative aryl migration in alkyl phenyl selenides, leading to the synthesis of 2-arylpropanoic acids, have been conducted. This research highlights a novel approach to synthesizing compounds with potential applications in medicinal chemistry and pharmaceuticals (Uemura, Ohe, Yamauchi, Mizutaki, & Tamaki, 1990).
作用機序
Target of action
The compound contains a hydroxymethyl group and a benzimidazole group. Hydroxymethylation is a simple chemical reaction that can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs . Benzimidazole derivatives have been shown to have a wide range of biological activities, including antibacterial properties .
Mode of action
Benzimidazole derivatives may act by inhibiting the synthesis of bacterial proteins, although the exact mechanism can vary depending on the specific compound .
Biochemical pathways
Hydroxymethyl derivatives can influence a variety of biochemical pathways, depending on the parent drug .
Pharmacokinetics
The introduction of a hydroxymethyl group can increase the water solubility of poorly soluble drugs, which could potentially improve bioavailability .
Result of action
Hydroxymethyl derivatives can result in more active compounds than the parent drug .
将来の方向性
特性
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-12-17-18-14-8-4-5-9-15(14)19(17)11-10-16(21)13-6-2-1-3-7-13/h1-9,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUPYONKJXQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)

![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

![(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2684575.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2684581.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)

